3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Quinoline derivatives, similar to "3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride", often serve as key intermediates in the synthesis of pharmaceutically active compounds. For example, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases the relevance of such compounds in pharmaceutical manufacturing, highlighting efficient synthesis pathways that are feasible for large-scale production (Bänziger et al., 2000).
Antimicrobial Applications
Another study elaborates on the synthesis of amide derivatives of quinolone, a structure related to quinoline, and their subsequent antimicrobial studies. These compounds, prepared by modifying the quinolone structure at specific positions, were tested against various strains of bacteria and fungi, revealing their potential as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Pharmacokinetic and Pharmacodynamic Evaluations
The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation illustrates the importance of such derivatives in understanding drug metabolism and action mechanisms. This compound, bearing structural similarities, underscores the role of quinoline and piperazine derivatives in medicinal chemistry research, particularly in the exploration of new therapeutic agents (Wang, Fawwaz, & Heertum, 1995).
Antimicrobial Activity of Quinazolinone Derivatives
Research on 2-ethoxy-(4H)-3,1-benzoxazin-4-one and its interaction with nitrogen nucleophiles to form novel quinazolinone derivatives, which were then evaluated for antimicrobial potential, demonstrates the application of quinoline derivatives in developing new antimicrobial agents. This study highlights the synthesis of diverse derivatives and their subsequent biological evaluation, showcasing the potential for discovering new treatments for microbial infections (El-Hashash et al., 2011).
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22;/h4-15,20H,3,16-19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZAKZJLMZHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.